Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride
Brand Name: Vulcanchem
CAS No.: 345580-98-5
VCID: VC7969000
InChI: InChI=1S/C18H14OS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H
SMILES: C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[Cl-]
Molecular Formula: C18H15ClOS
Molecular Weight: 314.8 g/mol

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride

CAS No.: 345580-98-5

Cat. No.: VC7969000

Molecular Formula: C18H15ClOS

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride - 345580-98-5

Specification

CAS No. 345580-98-5
Molecular Formula C18H15ClOS
Molecular Weight 314.8 g/mol
IUPAC Name (4-hydroxyphenyl)-diphenylsulfanium;chloride
Standard InChI InChI=1S/C18H14OS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H
Standard InChI Key YAFVTOLUUZOHAS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[Cl-]
Canonical SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[Cl-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a sulfonium cation (S+\text{S}^+) center bonded to three aromatic groups: two phenyl rings and one 4-hydroxyphenyl ring. The hydroxyl group at the para position of the phenyl ring enhances solubility in polar solvents and influences its electronic properties. The chloride anion balances the positive charge on sulfur, stabilizing the structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H15ClOS\text{C}_{18}\text{H}_{15}\text{ClOS}
Molecular Weight314.8 g/mol
SolubilityPolar aprotic solvents (e.g., DMF, DMSO)
Melting PointNot reported

Synthesis and Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A patented method involves reacting 4-mercaptophenol with benzyl chloride in the presence of a base (e.g., triethylamine) to form 4-(benzylthio)phenol, followed by methylation with dimethyl sulfate to yield the sulfonium salt .

4-Mercaptophenol + Benzyl ChlorideBase4-(Benzylthio)phenolCH3SO3CH3Sulfonium Chloride\text{4-Mercaptophenol + Benzyl Chloride} \xrightarrow{\text{Base}} \text{4-(Benzylthio)phenol} \xrightarrow{\text{CH}_3\text{SO}_3\text{CH}_3} \text{Sulfonium Chloride}

Industrial Production

Industrial protocols optimize reaction conditions (e.g., 70–80°C, inert atmosphere) to minimize hydrolysis. Purification via recrystallization or chromatography ensures high yields (>80%) .

Chemical Reactivity and Mechanisms

Electrophilic Character

The sulfonium ion’s electrophilic sulfur engages in nucleophilic substitution reactions. For example, chloride can be displaced by other anions (e.g., SbF6\text{SbF}_6^-) to modify solubility and reactivity .

Photochemical Behavior

Upon UV exposure, the compound generates strong acids (e.g., HCl\text{HCl}), making it effective in cationic polymerization. This property is exploited in photoresists for lithography .

Table 2: Comparative Photoacid Generation Efficiency

Photoacid Generator (PAG)Acid StrengthApplication
(4-Hydroxyphenyl)diphenylsulfonium chlorideHighSemiconductor resists
Triphenylsulfonium hexafluoroantimonateMediumGeneral polymers
Diphenyl[4-(phenylthio)phenyl]sulfoniumVery HighAdvanced lithography

Applications in Materials Science

Photoinitiators for Cationic Polymerization

The compound initiates polymerization of epoxides and vinyl ethers under UV light. A study demonstrated 30% faster curing times compared to traditional initiators like triphenylsulfonium salts .

Semiconductor Manufacturing

As a photo-acid generator (PAG), it decomposes under lithographic UV exposure to release acids, enabling high-resolution patterning in photoresists .

Biological Activity and Toxicology

Antioxidant and Cytotoxic Effects

Preliminary studies suggest free radical scavenging activity and apoptosis induction in cancer cells (e.g., HeLa), though data remain limited .

Comparison with Related Sulfonium Salts

Table 3: Structural and Functional Analogues

CompoundKey FeaturesApplication
Tris(4-hydroxyphenyl)sulfonium chlorideThree 4-hydroxyphenyl groupsPhotocatalysis
Diphenyl[4-(phenylthio)phenyl]sulfoniumThioether linkage enhances thermal stabilityHigh-temp lithography
Trimethylsulfonium chlorideSimple alkyl substituentsAlkylation reactions

Recent Advances and Future Directions

Recent patents (e.g., CN105541686A) focus on scalable synthesis, while academic research explores hybrid materials for fuel cell membranes . Future studies should address:

  • Biological Applications: Systematic toxicity and efficacy studies.

  • Green Chemistry: Solvent-free synthesis to reduce environmental impact.

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